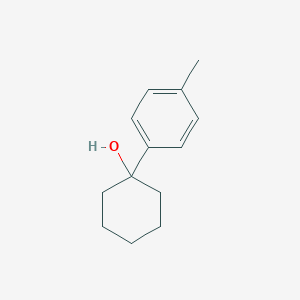

1-(4-Methylphenyl)cyclohexanol

Description

Contextualizing 1-(4-Methylphenyl)cyclohexanol within Aryl-Substituted Cyclohexanol (B46403) Chemistry

Aryl-substituted cyclohexanols are a class of organic compounds characterized by a cyclohexanol ring attached to an aryl group. These structures are significant in various areas of chemical research. Cyclohexane (B81311) derivatives are fundamental building blocks in organic synthesis and are found in the core structure of numerous natural products and pharmaceutical compounds. researchgate.net The presence of both the bulky, rigid cyclohexyl group and the planar, electronically active aryl group imparts unique stereochemical and reactive properties to these molecules.

The reactivity of aryl-substituted cyclohexanols is a subject of considerable study. For instance, research has explored the deconstructive functionalization of these alcohols, a process that involves the cleavage of the cyclohexanol ring to form other functionalized molecules. nih.gov This highlights their role as versatile intermediates. Furthermore, the hydroxyl group and the adjacent aryl ring influence the molecule's participation in various reactions, including dehydrations and rearrangements. The specific position and nature of substituents on the aryl ring, such as the methyl group in this compound, can fine-tune the electronic and steric environment, thereby influencing reaction outcomes and rates. The synthesis of complex molecules, such as the serotonin (B10506) re-uptake inhibitor (-)-mesembrine, has utilized aryl-substituted cyclic alkenes derived from the corresponding cyclohexanols, demonstrating their practical application in total synthesis. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-11-5-7-12(8-6-11)13(14)9-3-2-4-10-13/h5-8,14H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMCONSUAQQHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290032 | |

| Record name | 1-(4-methylphenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821-24-5 | |

| Record name | 1-(4-Methylphenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)cyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methylphenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Methylphenyl Cyclohexanol

Organometallic Approaches in the Synthesis of 1-(4-Methylphenyl)cyclohexanol

Organometallic reagents are fundamental in the formation of carbon-carbon bonds, providing a powerful tool for the synthesis of tertiary alcohols like this compound. These methods involve the nucleophilic addition of an organometallic compound to a ketone.

Grignard-Mediated Additions to Cyclohexanone (B45756) Derivatives

The Grignard reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds. mnstate.edu The synthesis of this compound can be effectively achieved through the reaction of a Grignard reagent with cyclohexanone. askfilo.compearson.com Specifically, the reaction involves the nucleophilic addition of 4-methylphenylmagnesium bromide (p-tolylmagnesium bromide) to the electrophilic carbonyl carbon of cyclohexanone. wisc.edubrainly.com

The process begins with the formation of the Grignard reagent, 4-methylphenylmagnesium bromide, by reacting 4-bromotoluene (B49008) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wisc.eduleah4sci.com The anhydrous conditions are crucial to prevent the highly reactive Grignard reagent from being quenched by proton sources like water. wisc.edu The ether solvent stabilizes the Grignard reagent by coordinating with the magnesium atom. wisc.edu

Once formed, the 4-methylphenylmagnesium bromide acts as a potent nucleophile, with the carbanionic p-tolyl group attacking the carbonyl carbon of cyclohexanone. This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate. askfilo.compearson.com Subsequent acidic workup of this intermediate protonates the alkoxide to yield the final product, this compound. pearson.comwisc.edu

The reaction can be summarized as follows:

Grignard Reagent Formation: 4-CH₃C₆H₄Br + Mg → 4-CH₃C₆H₄MgBr

Nucleophilic Addition: 4-CH₃C₆H₄MgBr + C₆H₁₀O → C₁₃H₁₇OMgBr

Protonation (Workup): C₁₃H₁₇OMgBr + H₃O⁺ → C₁₃H₁₈O + Mg(OH)Br

This method is highly efficient and widely used for preparing tertiary alcohols with specific aryl and cycloalkyl groups.

Table 1: Grignard Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|---|---|---|---|

| 4-Bromotoluene | Magnesium | - | Anhydrous Diethyl Ether/THF | 4-Methylphenylmagnesium bromide |

Related Organometallic Reactions Utilizing (4-Methylphenyl) Reagents

Beyond Grignard reagents, other organometallic compounds containing the 4-methylphenyl group can be employed in similar synthetic strategies. These reagents, often derived from other metals like lithium or copper, can also act as nucleophiles in addition reactions to ketones.

For instance, organolithium reagents, such as 4-methylphenyllithium, can be prepared by reacting 4-bromotoluene or 4-iodotoluene (B166478) with an alkyllithium reagent (e.g., n-butyllithium) or lithium metal. 4-Methylphenyllithium is generally more reactive than its Grignard counterpart and will readily add to cyclohexanone to form the corresponding lithium alkoxide, which upon acidic workup, yields this compound.

Organocuprates, specifically lithium di(p-tolyl)cuprate, can also be used. These are typically prepared by reacting two equivalents of p-tolyllithium (B8432521) with one equivalent of a copper(I) halide. While organocuprates are known for their utility in 1,4-addition reactions to α,β-unsaturated ketones, they can also participate in 1,2-addition to saturated ketones, although this is less common.

The choice of the organometallic reagent can influence the reaction's selectivity and functional group tolerance. The general principle remains the nucleophilic attack of the p-tolyl anion equivalent to the carbonyl carbon of cyclohexanone.

Catalytic Hydrogenation and Reduction Strategies for this compound Precursors

Catalytic hydrogenation and other reduction methods provide an alternative route to this compound, typically starting from unsaturated precursors like substituted cyclohexenes or cyclohexanones.

Asymmetric Hydrogenation of Corresponding Ketones

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral alcohols. google.comokayama-u.ac.jp While this compound itself is achiral, the principles of asymmetric hydrogenation can be applied to related prochiral ketone precursors to generate chiral alcohols with high enantiomeric excess. For the synthesis of this compound, the direct precursor would be 4-(4-methylphenyl)cyclohexanone (B1590761). lookchem.com

The reduction of 4-(4-methylphenyl)cyclohexanone can be achieved using various hydrogenation methods. Catalytic transfer hydrogenation, for instance, employs a hydrogen donor like isopropanol (B130326) in the presence of a transition metal catalyst, such as a ruthenium complex, to reduce the ketone to the corresponding alcohol. westmont.edu Another approach involves catalytic hydrogenation using molecular hydrogen (H₂) with a metal catalyst like nickel, palladium, or platinum on a support such as carbon (e.g., Pd/C). mdpi.comchinesechemsoc.org These methods are generally highly efficient, leading to high conversion rates and yields of the desired cyclohexanol (B46403) derivative.

Table 2: Catalytic Hydrogenation of 4-(4-Methylphenyl)cyclohexanone

| Precursor | Hydrogen Source | Catalyst | Product |

|---|---|---|---|

| 4-(4-Methylphenyl)cyclohexanone | Isopropanol | Ru complex | This compound |

| 4-(4-Methylphenyl)cyclohexanone | H₂ | Ni/CNT | This compound |

Reduction of Cyclohexenone or Aromatic Precursors

An alternative synthetic pathway involves the reduction of unsaturated precursors. For example, 1-(4-methylphenyl)cyclohexene can be synthesized and subsequently hydrated to form this compound. The formation of 1-phenylcyclohexene from the reaction of phenylmagnesium bromide with cyclohexanone followed by acidic workup suggests a similar pathway is possible for the p-tolyl derivative. wisc.edu

Furthermore, aromatic precursors can be hydrogenated to yield cyclohexanol derivatives. The catalytic hydrogenation of phenols to cyclohexanols is a well-established industrial process. chemicalbook.com A related strategy could involve the hydrogenation of a biphenyl (B1667301) derivative. For instance, the partial hydrogenation of 4-methylbiphenyl (B165694) could potentially yield 4-phenylcyclohexanol, which is structurally related. A more direct route would be the hydrogenation of a phenol (B47542) derivative, which is a common method for producing cyclohexanols. mdpi.com

The reduction of a cyclohexenone precursor, such as 4-(4-methylphenyl)cyclohex-2-en-1-one, would require a two-step reduction. First, a selective 1,4-reduction (conjugate addition) of the double bond, followed by the reduction of the ketone carbonyl group to the hydroxyl group. This can often be achieved in a single pot using specific catalytic systems.

Stereoselective Synthesis and Enantiopure Access to this compound

While this compound is an achiral molecule, the synthesis of its chiral derivatives is an area of significant interest. Stereoselective synthesis aims to control the spatial arrangement of atoms, leading to the preferential formation of one stereoisomer over others.

For structurally related chiral cyclohexanol derivatives, stereoselective methods are crucial. For example, the asymmetric hydrogenation of prochiral ketones, as mentioned earlier, is a primary method for accessing enantiopure alcohols. Chiral catalysts, often composed of a transition metal (like rhodium, ruthenium, or iridium) and a chiral ligand (e.g., BINAP, DuPhos), can facilitate the delivery of hydrogen to one face of the carbonyl group, resulting in a high enantiomeric excess of one enantiomer of the alcohol product. google.comacs.org

Another approach to stereoselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the substrate, directing a subsequent reaction to occur stereoselectively. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Furthermore, enzymatic reductions can offer excellent stereoselectivity. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantiopurity under mild reaction conditions. By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer of a chiral alcohol can be synthesized.

While these methods are not directly applicable to the achiral this compound, they are fundamental to the synthesis of its vast array of chiral analogs, which have applications in various fields of chemical research. The principles of stereoselective synthesis would be paramount in producing, for example, substituted derivatives of this compound where the cyclohexyl ring or the phenyl group contains additional stereocenters.

Chiral Catalyst-Mediated Transformations

The asymmetric synthesis of chiral tertiary alcohols is a significant challenge in organic chemistry. Chiral catalysts are instrumental in achieving high enantioselectivity. While specific examples for the direct synthesis of this compound using chiral catalysts are not extensively documented in the provided results, the principles can be inferred from related transformations.

Dynamic kinetic resolution (DKR) is a powerful strategy for transforming a racemic mixture into a single enantiomer of a product. nih.gov This often involves a transition-metal catalyst that facilitates both the racemization of the starting material and the enantioselective reaction. For instance, asymmetric reduction of prochiral cyclic sulfamate (B1201201) imines has been achieved with high enantiomeric excess using this methodology. nih.gov Similarly, stereoablative processes, where a stereocenter is destroyed and then recreated enantioselectively, have been demonstrated for the synthesis of enantioenriched molecules. nih.gov

A notable example of a highly effective chiral catalyst system is the zirconium complex of VANOL, which has been shown to catalyze the α-iminol rearrangement to α-amino ketones with excellent enantioselectivity (97 to >99% ee) for many substrates. acs.org This catalyst's effectiveness, even in the presence of air, highlights its robustness. acs.org The development of such catalysts is crucial for the potential enantioselective synthesis of this compound.

Table 1: Examples of Chiral Catalyst Systems in Asymmetric Synthesis This table is illustrative of catalyst types and is based on transformations of analogous compounds, not directly this compound.

| Catalyst System | Transformation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Zirconium complex of VANOL | α-iminol rearrangement | 97 to >99% | acs.org |

| Rhodium catalyst with HI | Dehydration of alcohols | Not specified | rsc.org |

| Pd(OAc)₂ with chiral ligand | Enantioselective protonation | Not specified | nih.gov |

Diastereoselective Control in Multi-Step Syntheses

Achieving diastereoselective control is critical when multiple stereocenters are formed during a synthesis. For cyclohexanol derivatives, domino or tandem reactions can lead to the selective formation of one diastereomer out of many possibilities. researchgate.net

A metal-free, self-diastereoselective domino reaction has been reported for the synthesis of highly substituted cyclohexanols, yielding products with five chiral centers in high yields (>95%) and with excellent diastereomeric ratios (dr > 99%). researchgate.net The high diastereoselectivity is attributed to the steric hindrance imposed by bulky heteroaryl groups in the intermediate steps. researchgate.net The stereochemistry of these complex molecules is often confirmed using techniques like single-crystal X-ray diffraction. researchgate.net

The synthesis of novel zwitterionic bicyclic lactams, which serve as scaffolds for 2-substituted-4-hydroxy piperidine (B6355638) derivatives, also demonstrates high diastereoselectivity in the creation of new stereogenic centers. nih.gov These examples underscore the potential for achieving high diastereoselective control in the synthesis of complex molecules that could include the this compound moiety.

Unconventional Synthetic Pathways and Side Reactions in this compound Formation

Beyond traditional methods, unconventional pathways are being explored for the synthesis of tertiary alcohols. Side reactions in established syntheses can also inadvertently lead to cyclohexanol derivatives.

In the synthesis of terpyridines from the reaction of 2-acetylpyridine (B122185) with 4-methylbenzaldehyde (B123495) and ammonia, an unexpected side-product, 6′-(4-methylphenyl)-2,2′:4′,2″-terpyridine, has been observed. mdpi.com This likely forms through a 1,2-attack of the enolate of 2-acetylpyridine on the intermediate enone, rather than the expected 1,4-conjugate addition. mdpi.com Similarly, the synthesis of other substituted cyclohexanol derivatives has been reported as a side product during the Michael addition of chalcones. researchgate.net

Furthermore, domino reactions designed for other products can sometimes yield cyclohexanol derivatives. For example, under certain conditions, the reaction of 3-acetylpyridine (B27631) with 4-(n-propoxy)benzaldehyde resulted exclusively in a cyclohexanol derivative instead of the expected terpyridine. researchgate.netmdpi.com These unexpected formations highlight the complex reaction landscape and the potential for discovering novel synthetic routes.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry, which focus on minimizing waste and using environmentally benign processes, are increasingly being applied to the synthesis of tertiary alcohols. innovareacademics.insemanticscholar.org This includes the use of sustainable catalysts, greener solvents, and energy-efficient methods.

One sustainable approach involves the direct hydroxylation of tertiary benzylic C(sp³)–H bonds using a metal-free heterogeneous photocatalyst and oxygen as the primary reagent. acs.org This method has been used to produce various tertiary benzylic alcohols in good to excellent yields and has been successfully scaled up to gram-scale reactions using direct solar energy. acs.org Another green method utilizes inexpensive copper sulfate (B86663) as a catalyst for the double methylation of aromatic aldehydes with methanol (B129727) at room temperature, offering a sustainable route to tertiary alcohols. rsc.org

The development of recyclable polymers from sustainable feedstocks also presents novel, atom-economical, and metal-free click reactions for connecting alcohols. nih.gov Such advancements pave the way for more environmentally friendly production methods for compounds like this compound. The use of water as a solvent and the combination of metal- and bio-catalysis in one-pot reactions further contribute to the development of sustainable synthetic processes for chiral molecules. mdpi.com

Table 2: Green Chemistry Approaches for Tertiary Alcohol Synthesis This table is illustrative of green chemistry principles and is based on transformations of analogous compounds, not directly this compound.

| Green Approach | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Photocatalytic Hydroxylation | Metal-free heterogeneous photocatalyst, O₂ | Uses direct solar energy, good to excellent yields | acs.org |

| Double Methylation | Copper sulfate, Methanol | Inexpensive catalyst, room temperature, high atom efficiency | rsc.org |

| Click Reaction for Polymers | Carbonyl sulfide (B99878) (COS) | Atom-economical, metal-free, mild conditions | nih.gov |

| Metal- and Bio-catalysis | Rh(0)-SBA-15, Enzymes | One-pot synthesis in water, mild reaction conditions | mdpi.com |

Chemical Reactivity and Transformation Pathways of 1 4 Methylphenyl Cyclohexanol

Oxidation Chemistry of 1-(4-Methylphenyl)cyclohexanol

The oxidation of this compound is a key transformation, primarily leading to the formation of the corresponding ketone.

The oxidation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. solubilityofthings.com In the case of this compound, which is a tertiary alcohol, direct oxidation to a ketone at the tertiary carbon is not possible without cleavage of a carbon-carbon bond. However, related structures like 4-substituted cyclohexanols can be oxidized to the corresponding cyclohexanones. google.com For instance, the oxidation of 4-substituted cyclohexanols can be achieved using oxygen-containing gas as a mild and environmentally friendly oxidizing agent, yielding 4-substituted cyclohexanones. google.com This process is noted for its high selectivity and yield. google.com

Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃-H₂SO₄-acetone), as well as other methods involving potassium permanganate (B83412) (KMnO₄) or Swern and Dess-Martin periodinane oxidations. solubilityofthings.comgoogle.com For industrial-scale synthesis, methods employing agents like sodium hypochlorite (B82951) in the presence of a catalyst such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are often preferred for their efficiency and more benign environmental profile. google.com For example, the oxidation of 4-substituted acylamino cyclohexanols to the corresponding ketones has been successfully carried out using a TEMPO/NaBr/NaClO system in an organic solvent like dichloromethane. google.com

The table below summarizes various oxidizing agents and conditions applicable to the oxidation of cyclohexanol (B46403) derivatives.

| Oxidizing Agent/System | Substrate Example | Product | Typical Conditions | Yield | Reference |

| Oxygen Gas | 4-Substituted Cyclohexanol | 4-Substituted Cyclohexanone (B45756) | Catalyst, 0-100 °C, 0.5-24h | High | google.com |

| Jones Reagent | Protected 4-Aminocyclohexanol | Corresponding Ketone | Acetone, H₂SO₄ | ~50% | google.com |

| TEMPO/NaClO | 4-Substituted Acylamino Cyclohexanol | 4-Substituted Acylamino Cyclohexanone | Dichloromethane, 0-50 °C | Not specified | google.com |

| Unspecific Peroxygenase (AaeUPO) | Cyclohexane (B81311) | Cyclohexanol/Cyclohexanone | H₂O₂, 25 °C | Not specified | nih.gov |

The direct conversion of alcohols to ester derivatives is a cornerstone of organic synthesis, typically achieved through reaction with a carboxylic acid or its derivative. sparkl.me This process, known as esterification, can be catalyzed by acids like concentrated sulfuric acid. scribd.com For a tertiary alcohol like this compound, direct esterification with a carboxylic acid can be challenging due to steric hindrance and the potential for elimination side reactions under acidic conditions.

Alternative methods for ester synthesis include reacting the alcohol with more reactive acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. scribd.com For example, 2-(4-methylphenyl)benzoic acid C1-6 alkyl esters can be prepared through various synthetic routes, highlighting the formation of ester linkages involving the p-tolylphenyl structure. google.com

Selective Oxidation to 1-(4-Methylphenyl)cyclohexanone

Derivatization Strategies for this compound

Derivatization is employed to modify the chemical properties of this compound for specific analytical or synthetic purposes.

Since this compound is a chiral molecule, assessing its enantiomeric purity is crucial, particularly in pharmaceutical contexts. Direct separation of enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC). rsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. rsc.orgumich.edu

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with carbamate (B1207046) derivatives like tris(3,5-dimethylphenyl carbamate), are widely used for this purpose. umich.edumdpi.comchromatographyonline.com The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like 2-propanol, is optimized to achieve the best resolution. umich.edumdpi.com For basic compounds, a small amount of an amine like diethylamine (B46881) is often added to the mobile phase to improve peak shape. umich.edumdpi.com The development of such HPLC methods allows for the precise quantification of enantiomeric excess. nih.gov

The table below details common chiral stationary phases used for resolving enantiomers of related compounds.

| Chiral Stationary Phase | Analytes | Mobile Phase Example | Key Observation | Reference |

| Cellulose tris(3,5-dimethylphenyl carbamate) (Chiracel OD) | Vesamicol and analogues | Hexane/2-Propanol/Diethylamine | Efficient resolution of enantiomers. | umich.edu |

| Amylose tris-(3-chloro-5-methylphenyl carbamate) | Isopulegol-based β-amino lactones | n-Hexane/Alcohol/Diethylamine | Chiral recognition is superior to some other carbamate derivatives. | mdpi.com |

| Lux Amylose-2 | Dexketoprofen | Acetonitrile/Water/Acetic Acid | Achieved baseline separation of enantiomers and impurities. | nih.gov |

The hydroxyl group of this compound is a versatile functional handle for various chemical transformations. sparkl.me These interconversions allow for the synthesis of a wide range of derivatives. vanderbilt.edu

Key functional group interconversions include:

Conversion to Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I). Reagents for this transformation include thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or triphenylphosphine (B44618) in combination with a halogen source (e.g., CCl₄, CBr₄). vanderbilt.edu

Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonate esters. These esters are excellent leaving groups, facilitating subsequent nucleophilic substitution or elimination reactions. vanderbilt.edu

Conversion to Ethers: While direct acid-catalyzed dehydration to form a symmetric ether is primarily for 1° alcohols, ethers can be formed via the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. scribd.com

Conversion to Azides: The hydroxyl group can be converted to an azide (B81097) via a two-step process, often involving initial conversion to a sulfonate ester followed by displacement with an azide anion (e.g., NaN₃). The Mitsunobu reaction (using Ph₃P, DEAD, and NaN₃) provides a more direct route. vanderbilt.edu

Formation of Chromatographically Resolvable Derivatives for Enantiomeric Purity Assessment

Rearrangement and Ring-Opening Reactions of the this compound Skeleton

Under certain conditions, the carbocyclic skeleton of this compound can undergo rearrangement or ring-opening reactions, often initiated by the formation of a carbocation at the tertiary carbon center. libretexts.org

Acid-catalyzed dehydration of tertiary alcohols typically proceeds via an E1 mechanism, involving the formation of a carbocation intermediate. This carbocation can then undergo rearrangement to a more stable carbocation before elimination of a proton to form an alkene. For this compound, this could lead to a mixture of alkene isomers.

A classic example of a rearrangement involving a 1,2-diol is the Pinacol Rearrangement , where an acid-catalyzed rearrangement transforms a 1,2-diol into a ketone. libretexts.org While this compound is not a diol, related structures can undergo similar skeletal reorganizations. For instance, treatment of cyclic systems with acid can induce ring expansion or contraction via carbocationic intermediates. msu.edu The Tiffeneau-Demjanov rearrangement, for example, is a method used to expand a cyclic ketone by one carbon, proceeding through a cyanohydrin and a subsequent rearrangement. msu.edu These types of rearrangements are synthetically useful for accessing different ring systems. libretexts.orgfree.fr

Acid- and Base-Catalyzed Transformations of this compound

The chemical behavior of this compound under acidic and basic conditions is dictated by the functional groups present: a tertiary alcohol and an aromatic ring. These features allow for specific catalytic transformations, particularly under acidic conditions, while reactions under basic conditions are generally limited.

Acid-Catalyzed Transformations

The primary acid-catalyzed transformation for tertiary alcohols such as this compound is dehydration to form an alkene. libretexts.org This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, like sulfuric acid or phosphoric acid. libretexts.orgumass.edu

The dehydration of this compound proceeds through an E1 (elimination, unimolecular) mechanism due to the stability of the carbocation intermediate formed. libretexts.org The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The hydroxyl (-OH) group is a poor leaving group. In the presence of a strong acid (H-A), the oxygen atom of the hydroxyl group is protonated, forming an alkyloxonium ion. libretexts.orgumass.edu This ion is an excellent leaving group.

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, resulting in the formation of a carbocation. libretexts.org In the case of this compound, a stable tertiary carbocation is formed. The stability of this intermediate is further enhanced by resonance with the adjacent 4-methylphenyl (p-tolyl) group.

Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst, e.g., HSO₄⁻) abstracts a proton from a carbon atom adjacent (beta) to the carbocation. libretexts.orgumass.edu This results in the formation of a double bond, yielding an alkene. For this specific substrate, the primary product is 1-(4-methylphenyl)cyclohex-1-ene.

Carbocation rearrangements are a possibility in reactions involving carbocation intermediates, typically occurring if a more stable carbocation can be formed via a hydride or alkyl shift. masterorganicchemistry.com However, the tertiary, benzylic carbocation formed from this compound is already highly stabilized, making significant rearrangement to a more stable carbocation unlikely under typical dehydration conditions.

Research into related structures suggests that under specific Friedel-Crafts conditions, tertiary alcohols can undergo rearrangement and intramolecular cycloalkylation, indicating that reaction pathways other than simple elimination are possible depending on the reagents and conditions employed. rsc.org

Table 1: Acid-Catalyzed Dehydration of this compound

| Reactant | Catalyst | Conditions | Product | Reaction Type |

| This compound | Strong acid (e.g., H₂SO₄, H₃PO₄) | Heat | 1-(4-methylphenyl)cyclohex-1-ene | E1 Elimination libretexts.org |

Base-Catalyzed Transformations

This compound is largely unreactive under most base-catalyzed conditions. The hydroxyl group (-OH) is a very poor leaving group, and treatment with a base will typically only result in the deprotonation of the alcohol to form the corresponding alkoxide. This alkoxide is not prone to elimination without further modification.

For a base to induce a transformation like elimination, the hydroxyl group must first be converted into a better leaving group (e.g., a tosylate or mesylate). Following such a conversion, a strong, non-nucleophilic base could then effect an E2 elimination. However, this is a two-step process and not a direct base-catalyzed transformation of the alcohol itself. The Truce-Smiles rearrangement is an example of a base-mediated intramolecular reaction, but it requires specific substrate structures not present in this compound. cdnsciencepub.com

Based on available literature, there are no significant direct base-catalyzed transformations reported for this compound.

Mechanistic Elucidation in 1 4 Methylphenyl Cyclohexanol Chemistry

Reaction Mechanism Studies for the Formation of 1-(4-Methylphenyl)cyclohexanol

The primary route for the synthesis of this compound is the Grignard reaction, a powerful method for forming carbon-carbon bonds. quora.com This reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound. In this specific case, p-tolylmagnesium bromide reacts with cyclohexanone (B45756). researchgate.netpearson.com

The mechanism proceeds through several key steps:

Coordination and Activation: The reaction initiates with the coordination of the magnesium atom of the Grignard reagent (p-tolylmagnesium bromide) to the carbonyl oxygen of cyclohexanone. The magnesium center acts as a Lewis acid, withdrawing electron density from the oxygen. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. acs.org

Nucleophilic Addition: The nucleophilic p-tolyl group attacks the electrophilic carbonyl carbon. pearson.com This step is the crucial carbon-carbon bond-forming event. The electrons from the carbon-magnesium bond form a new bond with the carbonyl carbon, while the π-electrons of the carbon-oxygen double bond move to the oxygen atom. This results in the formation of a tetrahedral magnesium alkoxide intermediate. pearson.combyjus.commnstate.edu

Transition State Models: The exact nature of the transition state for the nucleophilic addition has been a subject of considerable study. One widely accepted model involves a six-membered ring transition state, where the magnesium atom coordinates to the carbonyl oxygen, and the organic group is delivered to the carbonyl carbon. byjus.com An alternative mechanism that may operate in parallel or under specific conditions is the single electron transfer (SET) pathway. The SET mechanism involves the transfer of an electron from the Grignard reagent to the ketone, forming a ketyl radical anion intermediate. quora.com However, for simple ketones like cyclohexanone, the polar, concerted pathway is generally considered dominant.

Protonation (Work-up): The reaction is completed by an acidic work-up. The magnesium alkoxide intermediate is a strong base and is protonated by the addition of a dilute acid (such as aqueous ammonium (B1175870) chloride or dilute hydrochloric acid) to yield the final tertiary alcohol, this compound, and a magnesium salt. pearson.com

Investigation of Intermediates and Transition States in this compound Reactions

The reactivity and formation of this compound are dictated by the stability and structure of key intermediates and transition states.

Intermediates:

Magnesium Alkoxide: In the Grignard synthesis, the primary intermediate is the magnesium alkoxide of this compound. This species is stable under the anhydrous reaction conditions but is readily converted to the final alcohol upon aqueous work-up. mnstate.edu

Carbocation Intermediate: In subsequent reactions, such as acid-catalyzed dehydration, this compound can form a tertiary carbocation intermediate. The reaction begins with the protonation of the hydroxyl group by an acid, forming a good leaving group (water). libretexts.org The departure of water generates a tertiary carbocation centered on the C1 carbon of the cyclohexane (B81311) ring. umass.edu This carbocation is relatively stable due to hyperconjugation with adjacent alkyl groups and resonance stabilization from the p-tolyl group. This intermediate is key to understanding the formation of various alkene products.

Transition States:

Grignard Addition Transition State: As mentioned, the transition state for the Grignard addition likely resembles a six-membered ring structure. byjus.com Computational studies on related systems suggest that the geometry of this transition state, including the coordination of solvent molecules (like THF) and the aggregation state of the Grignard reagent (monomer vs. dimer), can influence the reaction's activation energy and stereochemical outcome. acs.org The transition state involves the partial formation of the new C-C bond and partial breaking of the C=O π-bond.

Dehydration Transition State: For the E1 dehydration reaction, the highest energy transition state corresponds to the formation of the carbocation intermediate. This is the rate-determining step of the reaction. The stability of this transition state is directly related to the stability of the resulting carbocation, explaining why tertiary alcohols like this compound dehydrate more readily than secondary or primary alcohols. libretexts.org

Kinetic and Thermodynamic Aspects of this compound Transformations

The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic parameters. While specific data for this compound is not extensively published, principles can be drawn from studies of analogous systems.

Kinetics:

Formation (Grignard Reaction): The rate-determining step in the Grignard reaction is typically the initial nucleophilic attack on the carbonyl carbon. byjus.com The reaction rate is influenced by factors such as the solvent, temperature, and the concentration of the reactants. The use of ether solvents like THF is crucial as they solvate the magnesium center, stabilizing the reagent and enhancing its reactivity. byjus.com

Transformation (Dehydration): The acid-catalyzed dehydration of tertiary alcohols follows an E1 mechanism, where the rate law is first-order with respect to the alcohol concentration and does not depend on the concentration of the base in the proton removal step. The rate-determining step is the unimolecular formation of the carbocation intermediate from the protonated alcohol.

Thermodynamics:

The table below presents thermodynamic data for the parent compound, cyclohexanol (B46403), which provides a baseline for understanding the energetics of related molecules.

Table 1: Thermodynamic Data for Cyclohexanol

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Standard Enthalpy of Formation (liquid, ΔfH°liquid) | -352.0 ± 0.67 | kJ/mol | nist.gov |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -295.4 ± 0.63 | kJ/mol | nist.gov |

| Standard Enthalpy of Combustion (liquid, ΔcH°liquid) | -3730 ± 20 | kJ/mol | nist.gov |

| Ideal Gas Heat Capacity (Cp,gas at 298.15 K) | 132.70 | J/mol·K | nist.gov |

| Enthalpy of Vaporization (ΔvapH°) | 56.10 | kJ/mol | nist.gov |

Data sourced from the NIST WebBook for Cyclohexanol (CAS 108-93-0). nist.gov

The dehydration mechanism involves distinct thermodynamic steps:

Protonation of the alcohol: A rapid, slightly exothermic equilibrium step. umass.edu

Loss of water to form the carbocation: This is a highly endothermic and the rate-determining step. umass.edu

Deprotonation to form the alkene: An exothermic step that regenerates the acid catalyst. umass.edu

Stereochemical Course and Selectivity-Determining Steps in this compound Synthesis and Reactions

Stereochemistry of Formation:

The synthesis of this compound from cyclohexanone involves the attack of a nucleophile on a prochiral ketone. The carbonyl carbon of cyclohexanone is sp² hybridized and planar, allowing the p-tolyl group to attack from either the axial or equatorial face of the cyclohexane ring chair conformation. reddit.comyoutube.com

The stereochemical outcome is determined by a balance of several factors:

Steric Hindrance: Attack from the equatorial direction can be sterically hindered by the hydrogen atoms at the C2 and C6 equatorial positions. Conversely, axial attack is hindered by the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions). researchgate.net

Torsional Strain (Felkin-Anh Model): The Cieplak model, an extension of Felkin-Anh principles to cyclohexanones, suggests that the transition state is stabilized by donation of electron density from adjacent σ-bonds into the newly forming C-C σ* antibonding orbital. researchgate.net Axial attack is generally favored by smaller nucleophiles because it avoids eclipsing interactions between the incoming nucleophile and the adjacent equatorial hydrogens as the tetrahedral intermediate is formed. researchgate.net

Nucleophile Size: For small nucleophiles (e.g., LiAlH₄, MeMgBr), axial attack is often preferred, leading to the formation of an equatorial alcohol. For bulky nucleophiles, steric hindrance forces an equatorial attack, resulting in an axial alcohol. reddit.com The p-tolyl group of p-tolylmagnesium bromide is relatively bulky, which would suggest a preference for equatorial attack, leading to the formation of the axial alcohol isomer, cis-1-(4-methylphenyl)cyclohexanol. However, the exact ratio of diastereomers depends subtly on reaction conditions.

Stereochemistry of Subsequent Reactions:

The primary stereochemical consideration in reactions of this compound is the E1 dehydration. The carbocation intermediate formed is planar at the C1 carbon. A proton can be removed from any adjacent carbon atom that bears a hydrogen. According to Zaitsev's Rule , the elimination will preferentially form the most substituted (and therefore most stable) alkene. libretexts.org

Possible alkene products from the dehydration of this compound include:

1-(4-Methylphenyl)cyclohex-1-ene: The major product, as it is a tetrasubstituted alkene, which is thermodynamically the most stable.

4-Methyl-1-(4-methylphenyl)cyclohex-1-ene: A potential isomer if rearrangement occurs, though the tertiary carbocation is already quite stable.

(4-Methylphenyl)methylenecyclohexane: An exocyclic double bond, which is generally less stable than an endocyclic double bond in a six-membered ring.

The stereoselectivity of the dehydration is therefore primarily dictated by thermodynamics, favoring the formation of the most stable alkene isomer.

Advanced Spectroscopic and Structural Characterization of 1 4 Methylphenyl Cyclohexanol

The intricate molecular architecture of 1-(4-methylphenyl)cyclohexanol has been elucidated through a variety of advanced spectroscopic techniques. These methods provide a detailed understanding of the compound's structural features, including the connectivity of atoms and their spatial relationships.

Computational Chemistry and Theoretical Studies of 1 4 Methylphenyl Cyclohexanol

Quantum Chemical Investigations (e.g., Density Functional Theory) on 1-(4-Methylphenyl)cyclohexanol

Quantum chemical methods, with Density Functional Theory (DFT) at the forefront, are instrumental in elucidating the intrinsic properties of this compound. DFT provides a robust framework for calculating the electronic structure of molecules, balancing computational cost and accuracy effectively. usu.edu These calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Theoretical studies are crucial for characterizing the electronic landscape of this compound. Key aspects such as the distribution of electron density, the nature of chemical bonds, and the energies of frontier molecular orbitals (HOMO and LUMO) are determined through methods like DFT.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's kinetic stability and the ease with which it can be electronically excited. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl group, while the LUMO would involve antibonding orbitals of the ring system.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. For this compound, the most negative potential (red/yellow) would be concentrated around the oxygen atom of the hydroxyl group, indicating its role as a hydrogen bond acceptor and a site for electrophilic attack. The hydrogen of the hydroxyl group would exhibit a region of positive potential (blue), marking it as a hydrogen bond donor. worldscientific.com

| Computed Property | Value/Description | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 20.23 Ų chemscene.com | Relates to the molecule's ability to form polar interactions, influencing its transport properties. |

| Hydrogen Bond Donors | 1 chemscene.com | The hydroxyl (-OH) group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 1 chemscene.com | The oxygen atom can accept a hydrogen bond. |

| Rotatable Bonds | 1 chemscene.com | The C-C bond connecting the phenyl ring to the cyclohexanol (B46403) ring allows for rotation. |

| HOMO-LUMO Gap | Low gap indicates higher reactivity. acs.org | Determines electronic properties and kinetic stability. acs.org |

| MEP Negative Region | Located on the hydroxyl oxygen atom. worldscientific.com | Indicates the primary site for electrophilic attack and hydrogen bonding. worldscientific.com |

The conformational landscape of this compound is dominated by the stereochemistry of the cyclohexane (B81311) ring. Like most substituted cyclohexanes, it adopts a chair conformation to minimize angular and torsional strain. sapub.org

The key conformational equilibrium involves the interconversion between two chair forms, which places the substituents in either axial or equatorial positions. For this compound, the large p-tolyl group and the hydroxyl group are attached to the same carbon (C1). The crucial factor is the orientation of the p-tolyl group relative to the ring.

Axial vs. Equatorial Preference: Due to significant steric hindrance, known as 1,3-diaxial interactions, between an axial substituent and the axial hydrogens on carbons 3 and 5, large substituents strongly prefer the equatorial position. sapub.org Therefore, the most stable conformation of this compound will have the bulky p-tolyl group in an equatorial position. The hydroxyl group will consequently be in the axial position.

Energy Calculations: Theoretical calculations, such as those performed for analogous systems like 2-halocyclohexanones, can quantify the energy difference between conformers. researchgate.netpsu.edu For this molecule, the energy penalty for placing the p-tolyl group in the axial position would be substantial, leading to a conformational equilibrium that overwhelmingly favors the equatorial p-tolyl conformer. Ab initio calculations at a high level of theory (e.g., 6-31G*(MP2)) would be required to determine the precise free energy difference (ΔG) between these conformers. psu.edu

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation and structural assignment.

Vibrational Spectra (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. worldscientific.com These theoretical frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, yielding spectra that closely match experimental FT-IR and FT-Raman data. This allows for the confident assignment of complex spectral bands to specific vibrational modes, such as the O-H stretch, C-O stretch, and various ring vibrations of the phenyl and cyclohexyl moieties.

NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for calculating the nuclear magnetic shielding tensors, which are then converted to chemical shifts. nih.gov By calculating the ¹H and ¹³C chemical shifts for different possible conformers and comparing them to experimental spectra, the dominant solution-state conformation can be confirmed. Theoretical predictions aid in resolving ambiguities in the assignment of proton and carbon signals, especially for the complex cyclohexyl ring system. nih.gov

Conformational Analysis and Energy Landscapes

Molecular Modeling and Dynamics Simulations of this compound Systems

While quantum mechanics excels at describing the electronic properties of single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. nih.govplos.org

For this compound, MD simulations could be employed to:

Analyze Solvation: By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can model how solvent molecules arrange around the solute and quantify the strength of solute-solvent interactions. This is crucial for understanding its solubility and behavior in solution.

Study Dynamic Behavior: MD simulations track the atomic motions over time (femtoseconds to microseconds), revealing the flexibility of the molecule. This includes the rotation of the p-tolyl group and the conformational fluctuations of the cyclohexane ring. researchgate.net

Investigate Interactions with Biomolecules: If this compound were being studied as a potential drug or ligand, MD simulations could model its binding to a target protein. These simulations can reveal the key intermolecular interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex and estimate the binding free energy. plos.orgnih.gov

Theoretical Mechanistic Probing of Reactions Involving this compound

Computational methods are invaluable for exploring the mechanisms of chemical reactions, allowing for the characterization of high-energy, transient species like transition states.

Synthesis via Grignard Reaction: The most common synthesis of this compound involves the reaction of a p-tolyl Grignard reagent (p-tolylmagnesium bromide) with cyclohexanone (B45756). Theoretical studies on analogous Grignard reactions show that the mechanism can be complex. academie-sciences.frmdpi.com DFT calculations can be used to model the transition state of the nucleophilic addition, helping to explain the stereoselectivity of the reaction (i.e., whether the nucleophile attacks from the axial or equatorial face of the ketone). psu.edu

Acid-Catalyzed Dehydration: As a tertiary alcohol, this compound can undergo dehydration in the presence of a strong acid to form alkenes. This reaction proceeds via an E1 mechanism, involving the formation of a tertiary carbocation intermediate after the protonated hydroxyl group leaves as water. nau.edu DFT calculations can map the potential energy surface for this reaction, identifying the structure of the carbocation intermediate and the transition states for its formation and subsequent deprotonation. osti.gov These calculations can also predict the regioselectivity of the elimination, determining the relative stability of the possible alkene products (e.g., 1-(p-tolyl)cyclohex-1-ene). nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Although a specific crystal structure for this compound is not detailed in the available literature, the principles of crystal engineering and Hirshfeld surface analysis can be used to predict its solid-state behavior. Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov

If a crystal structure were determined, a Hirshfeld analysis would likely reveal the following key interactions:

O-H···O Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. It is highly probable that molecules of this compound would form chains or dimers linked by strong O-H···O hydrogen bonds in the solid state. These interactions are typically seen as prominent red spots on the d_norm map of a Hirshfeld surface. nih.gov

H···H Contacts: As with most organic molecules, a large percentage of the surface area would be involved in non-specific van der Waals contacts between hydrogen atoms, which appear as a large, diffuse region in the 2D fingerprint plot. nih.gov

| Interaction Type | Description | Hirshfeld Surface Feature |

|---|---|---|

| O-H···O Hydrogen Bonds | Strong, directional interaction between hydroxyl groups of adjacent molecules. | Sharp, bright red spots on the d_norm surface; distinct "spikes" on the 2D fingerprint plot. nih.gov |

| C-H···π Interactions | Weaker interaction between C-H bonds (donor) and the aromatic π-system (acceptor). | Shallow, reddish depressions on the d_norm surface; "wing-like" features on the fingerprint plot. |

| H···H Contacts | Dominant, non-specific van der Waals forces. | Large, pale blue/white areas on the d_norm surface; central, high-density region on the fingerprint plot. nih.gov |

| π···π Stacking | Potential stacking of p-tolyl rings, though may be sterically hindered. | Flat, reddish/bluish patches on the Hirshfeld surface, depending on separation. |

Advanced Applications of 1 4 Methylphenyl Cyclohexanol in Organic Synthesis and Chemical Development

Role as a Versatile Intermediate in Multi-Step Organic Syntheses

1-(4-Methylphenyl)cyclohexanol serves as a crucial building block in the synthesis of more complex organic molecules. Its structure, featuring a tertiary alcohol on a cyclohexyl ring attached to a tolyl group, allows for a variety of chemical transformations, making it a valuable intermediate in multi-step synthetic pathways. lookchem.comsathyabama.ac.in

One of the primary reactions that this compound undergoes is acid-catalyzed dehydration. umass.edulibretexts.org This elimination reaction typically yields 4-methyl-1-(1-cyclohexenyl)benzene as the major product, a result of the formation of a stable tertiary carbocation intermediate. libretexts.orglookchem.com This alkene can then be subjected to further reactions, such as oxidation or addition reactions, to introduce new functional groups and build molecular complexity. The dehydration process is a common strategy in organic synthesis to create carbon-carbon double bonds, which are themselves versatile functional groups. umass.edu

The Grignard reaction is a fundamental method for the formation of carbon-carbon bonds, and tertiary alcohols like this compound are often products of such reactions. acs.org For instance, the reaction between cyclohexanone (B45756) and a Grignard reagent derived from a tolyl halide would produce this compound. sathyabama.ac.inacs.org This alcohol can then be used in subsequent synthetic steps. For example, in the development of pharmaceutical intermediates, a similar tertiary alcohol was formed via a Grignard reaction and then dehydrated and hydrogenated to form a key structural component. acs.org

Furthermore, the phenyl ring of this compound can be subjected to electrophilic aromatic substitution reactions, although the hydroxyl group may require protection. These reactions allow for the introduction of various substituents onto the aromatic ring, further diversifying the potential synthetic derivatives. wikipedia.orgmt.com The interplay between the reactivity of the alcohol and the aromatic ring makes this compound a versatile synthon in the design and execution of complex synthetic strategies. sathyabama.ac.infunaab.edu.ng

Utility as a Chiral Auxiliary or Building Block in Stereoselective Transformations

Chiral auxiliaries are essential tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com While this compound itself is not intrinsically chiral in its most common form, derivatives of similar structures, such as trans-2-phenylcyclohexanol, have been successfully employed as chiral auxiliaries. wikipedia.orgnih.gov The principle relies on the rigid conformational structure of the cyclohexane (B81311) ring and the steric bulk of the substituents to direct the approach of reagents to one face of the molecule, thereby inducing stereoselectivity. numberanalytics.com

Although direct use of this compound as a widely recognized chiral auxiliary is not extensively documented, its structural motif is present in molecules that have been investigated for stereoselective control. For instance, the related compound (+)-trans-cumylcyclohexanol has been utilized as a chiral auxiliary to direct the stereoselective oxidative cyclisation of a 1,5,9-triene. soton.ac.uk This suggests that appropriately substituted and resolved chiral versions of this compound could potentially serve a similar purpose in directing stereoselective reactions.

The development of stereoselective synthesis often involves creating chiral building blocks from prochiral starting materials. The synthesis of P-stereogenic phosphine (B1218219) oxides, for example, has been achieved with high diastereoselectivity using chiral aminocyclohexanol derivatives as auxiliaries. researchgate.net These auxiliaries guide the reaction to produce a specific stereoisomer, after which the auxiliary can be cleaved and recovered. wikipedia.orgnumberanalytics.com This highlights the potential for derivatives of this compound to be developed into effective chiral auxiliaries for a range of asymmetric transformations. nih.gov

Contribution to the Development of Novel Reaction Methodologies

The study of reactions involving this compound and similar tertiary alcohols contributes to the development of new synthetic methods. A key area of investigation is the Friedel-Crafts reaction, a fundamental process for C-C bond formation in aromatic chemistry. wikipedia.orgmt.comlibretexts.org The alkylation of aromatic compounds with alcohols, such as this compound, in the presence of a Lewis or Brønsted acid catalyst, is a subject of ongoing research to improve efficiency and selectivity. mt.comstudymind.co.uk These studies help to refine our understanding of carbocation behavior and electrophilic aromatic substitution mechanisms. libretexts.org

Dehydration reactions of tertiary alcohols like this compound are classic examples used to explore reaction mechanisms and conditions. umass.edulibretexts.org The regioselectivity and stereoselectivity of the elimination (E1 vs. E2 mechanisms) can be influenced by the acid catalyst, solvent, and temperature, providing a platform for methodological studies. libretexts.org For example, the Bogert-Cook synthesis involves the dehydration and isomerization of 1-β-phenylethylcyclohexanol to form an octahydro derivative of phenanthrene, showcasing how a simple dehydration can be part of a more complex transformation. wikipedia.org

Furthermore, the oxidation of the cyclohexanol (B46403) ring is another area of methodological development. While direct oxidation of the tertiary alcohol is not straightforward, the hydrocarbon backbone can be functionalized. The oxidation of related cyclohexanol derivatives to the corresponding cyclohexanones is a common transformation, and developing milder and more selective reagents for such processes is a continuous goal in organic synthesis. researchgate.net The insights gained from studying the reactivity of this compound can be applied to the synthesis of a wide range of other molecules. sathyabama.ac.in

Potential in Materials Science and Related Chemical Fields

The rigid, bulky structure of this compound and its derivatives makes them interesting candidates for applications in materials science. The incorporation of such non-planar, three-dimensional structures into polymer backbones or as side chains can influence the material's physical properties, such as its glass transition temperature, solubility, and mechanical strength.

A significant area of potential application is in the field of liquid crystals. rsc.orgmdpi.com Liquid crystal molecules typically possess a rigid core and flexible terminal groups. google.comresearchgate.net While this compound itself is not a liquid crystal, its derivatives, particularly those resulting from the esterification of the hydroxyl group with aromatic carboxylic acids, could exhibit mesomorphic properties. The cyclohexane ring can be a key component of the rigid core of liquid crystal molecules. google.comgoogle.com For instance, chalcone (B49325) derivatives based on a cyclohexanone core have been investigated for their nonlinear optical (NLO) properties, which are important for applications in optoelectronics. researchgate.net The synthesis of novel liquid crystals often involves incorporating various cyclic structures to achieve desired mesophase stability and a wide temperature range. rsc.orgresearchgate.net

Furthermore, compounds with bulky, hydrophobic groups like the 1-(4-methylphenyl)cyclohexyl moiety can be used to create materials with specific surface properties. They could be incorporated into polymers used for coatings, where they might enhance hydrophobicity or alter the refractive index. The general versatility of cyclohexanol derivatives in synthesis allows for their incorporation into a wide array of functional materials. chemicalbook.com

Interactive Data Table: Reactions and Applications

| Reaction/Application | Description | Key Reactants/Products | Relevant Fields |

| Acid-Catalyzed Dehydration | Elimination of water to form an alkene. umass.edulibretexts.org | Reactant: this compoundProduct: 4-Methyl-1-(1-cyclohexenyl)benzene lookchem.com | Organic Synthesis |

| Friedel-Crafts Type Reactions | Alkylation of aromatic rings using the alcohol as an alkylating agent. wikipedia.orgmt.com | Reactants: this compound, Aromatic compoundProduct: Aryl-substituted cyclohexyl derivative | Organic Synthesis, Method Development |

| Chiral Auxiliary Development | Potential for chiral derivatives to be used in stereoselective synthesis. wikipedia.orgsoton.ac.uk | Reactant: Chiral derivative of this compound | Asymmetric Synthesis |

| Liquid Crystal Synthesis | Use as a structural component in the synthesis of liquid crystalline materials. rsc.orgmdpi.com | Reactant: Derivative of this compound | Materials Science |

| Nonlinear Optical Materials | Incorporation into molecules with potential NLO properties. researchgate.net | Reactant: Chalcone or other derivative | Materials Science, Optoelectronics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.